molecular formula C14H22N2O2 B4277502 1-Butyl-3-(2-ethoxybenzyl)urea

1-Butyl-3-(2-ethoxybenzyl)urea

Cat. No.: B4277502
M. Wt: 250.34 g/mol
InChI Key: TWYQLEOINOKDEK-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-ethoxybenzyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-ethoxybenzyl group attached to the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. The 2-ethoxybenzyl substituent introduces steric and electronic effects that may influence solubility, metabolic stability, and binding affinity compared to other urea analogs.

Properties

IUPAC Name

1-butyl-3-[(2-ethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-5-10-15-14(17)16-11-12-8-6-7-9-13(12)18-4-2/h6-9H,3-5,10-11H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYQLEOINOKDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(2-ethoxybenzyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-butylamine with 2-ethoxybenzyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-butyl-N’-(2-ethoxybenzyl)urea, often involves the use of phosgene as a reagent to generate the desired isocyanate or carbamoyl chloride. due to the hazardous nature of phosgene, alternative methods such as the use of potassium isocyanate in water have been developed .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2-ethoxybenzyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-butyl-N’-(2-ethoxybenzyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to changes in nitrogen metabolism and other related pathways .

Comparison with Similar Compounds

Tolbutamide (1-Butyl-3-(p-tolylsulfonyl)urea)

  • Structure : Features a butyl group and a p-tolylsulfonyl substituent.
  • Applications : Oral hypoglycemic agent targeting pancreatic β-cells to stimulate insulin secretion .
  • Properties :
    • Molecular weight: 270.35 g/mol .
    • Water solubility: LogP = 1.783, indicating moderate lipophilicity .
    • Thermodynamics: Standard enthalpy of formation = -524.94 kJ/mol .
  • Key Difference : The sulfonyl group in Tolbutamide enhances hydrogen bonding and enzyme interaction, whereas the 2-ethoxybenzyl group in the target compound may prioritize hydrophobic interactions.

1-Butyl-3-(N-crotonoylsulfanilyl)urea

  • Structure: Contains a crotonoylsulfanilyl substituent.
  • Regulatory Status : Prohibited in cosmetics due to safety concerns, as listed in the 2018 Cosmetic Ingredient Hotlist .

1-tert-Butyl-3-(2-methyl-3-oxobutan-2-yl)urea

  • Structure : A tert-butyl group and a ketone-containing substituent.
  • Safety Data : Requires medical consultation upon exposure, highlighting its reactivity .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Status LogP Regulatory Notes
1-Butyl-3-(2-ethoxybenzyl)urea 2-ethoxybenzyl, butyl Not provided Theoretical enzyme modulation N/A No restrictions cited
Tolbutamide p-tolylsulfonyl, butyl 270.35 Diabetes therapy 1.783 Approved pharmaceutical
1-Butyl-3-(N-crotonoylsulfanilyl)urea Crotonoylsulfanilyl, butyl Not provided Prohibited in cosmetics N/A Banned due to toxicity
1-tert-Butyl-3-(2-methyl-3-oxobutan-2-yl)urea tert-butyl, ketone Not provided Laboratory research N/A Requires safety protocols

Substituent Effects on Bioactivity

  • Hydrophobic vs. Polar Groups : Tolbutamide’s sulfonyl group enhances solubility and target binding, while the 2-ethoxybenzyl group in the target compound may improve membrane permeability due to its mixed polar (ethoxy) and aromatic (benzyl) features .
  • Toxicity Profiles: Prohibited compounds like 1-Butyl-3-(N-crotonoylsulfanilyl)urea highlight the importance of substituent choice in avoiding reactive moieties that trigger regulatory restrictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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